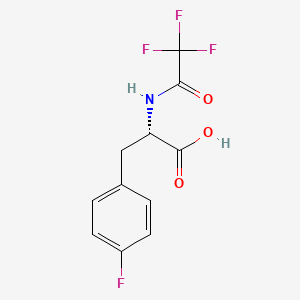
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is an organic compound with the molecular formula C11H9F4NO3 It is a derivative of phenylalanine, an essential amino acid, and features both fluorine and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine typically involves the introduction of fluorine and trifluoroacetyl groups to the phenylalanine backbone. One common method involves the reaction of L-phenylalanine with trifluoroacetic anhydride and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine and trifluoroacetyl groups can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate biological processes and lead to various effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-isopropylaniline: Another fluorinated aromatic amine with applications in organic synthesis and material science.
4-Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzene sulfonamide: A compound used in labeling and imaging studies.
Uniqueness
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the presence of both fluorine and trifluoroacetyl groups, which confer distinct chemical and biological properties. These features make it a valuable tool in various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
37562-60-0 |
|---|---|
Molecular Formula |
C11H9F4NO3 |
Molecular Weight |
279.19 g/mol |
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI Key |
OACPVMRRXBOETJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















